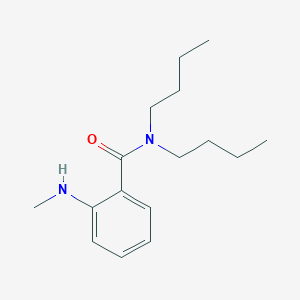

![molecular formula C7H6N2O B096127 1H-Pyrrolo[3,2-b]pyridin-5-ol CAS No. 17322-91-7](/img/structure/B96127.png)

1H-Pyrrolo[3,2-b]pyridin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

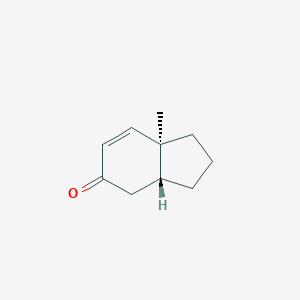

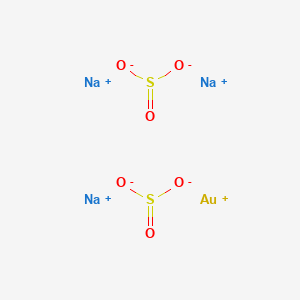

1H-Pyrrolo[3,2-b]pyridin-5-ol is a chemical compound with the empirical formula C7H6N2O . It has a molecular weight of 134.14 . This compound is typically in solid form .

Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-b]pyridin-5-ol can be represented by the SMILES stringOc1cnc2[nH]ccc2c1 . The InChI representation is 1S/C7H6N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h1-4,10H,(H,8,9) . Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-b]pyridin-5-ol has a molecular weight of 134.14 g/mol . It has a topological polar surface area of 48.9 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has no rotatable bonds .Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibitor

1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives have been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For instance, compound 4h, a derivative of 1H-Pyrrolo[3,2-b]pyridin-5-ol, exhibited potent FGFR inhibitory activity .

Breast Cancer Treatment

In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Synthesis of Potent VEGFR-2 Inhibitors

1H-Pyrrolo[3,2-b]pyridin-5-ol is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 inhibitors are used in the treatment of diseases like cancer where they inhibit the growth of new blood vessels (angiogenesis).

Intermediate in the Synthesis of Venetoclax

1H-Pyrrolo[3,2-b]pyridin-5-ol is identified as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Interaction with Proteins such as PI3K

Some compounds derived from 1H-Pyrrolo[3,2-b]pyridin-5-ol may interact with proteins such as PI3K , which is a key regulator in growth, progression, survival, metabolism, protein synthesis, and angiogenesis of breast cancer .

Role in Resistance to Endocrine Therapy and Chemotherapy

Compounds derived from 1H-Pyrrolo[3,2-b]pyridin-5-ol can participate in the risk of resistance to endocrine therapy and chemotherapy . This makes them potential targets for developing new therapeutic strategies.

Safety And Hazards

properties

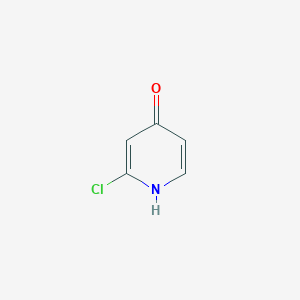

IUPAC Name |

1,4-dihydropyrrolo[3,2-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-4,8H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSBDMOHYYHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562673 |

Source

|

| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-b]pyridin-5-ol | |

CAS RN |

17322-91-7 |

Source

|

| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)